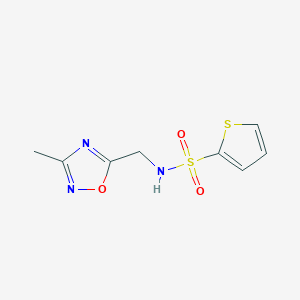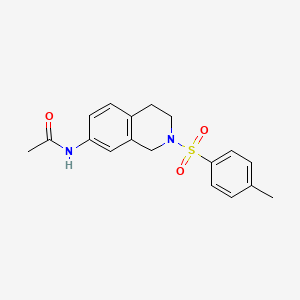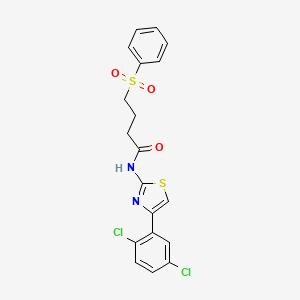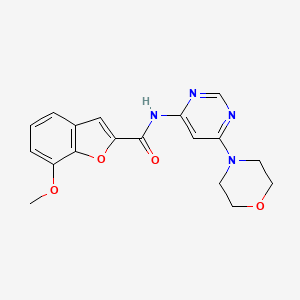
7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide” is a chemical compound. Benzofuran compounds, which this compound is a part of, are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Synthesis Analysis
The synthesis of similar compounds has been outlined in a few studies. For instance, a series of 2-methoxy-6-((4-(6-morpholinopyrimidin-4-yl)piperazin-1-yl)(phenyl)methyl)phenol derivatives have been synthesized and assessed for their anti-inflammatory activity .Molecular Structure Analysis
Benzofuran is a heterocyclic compound that can be found naturally in plants and can also be obtained through synthetic reactions. Its chemical structure is composed of fused benzene and furan rings .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .Mechanism of Action
Target of Action
The primary targets of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide are the enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response, with iNOS producing nitric oxide (NO) and COX-2 producing prostaglandins .
Mode of Action
this compound interacts with its targets by binding to the active sites of iNOS and COX-2 . This binding inhibits the activity of these enzymes, leading to a decrease in the production of NO and prostaglandins . The compound forms hydrophobic interactions with the active sites of these enzymes .
Biochemical Pathways
The inhibition of iNOS and COX-2 by this compound affects the biochemical pathways involved in the inflammatory response . By reducing the production of NO and prostaglandins, the compound disrupts the signaling pathways that lead to inflammation .
Pharmacokinetics
The compound has been shown to inhibit the production of no at non-cytotoxic concentrations , suggesting that it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include a significant reduction in the expression of iNOS and COX-2 . This leads to a decrease in the production of NO and prostaglandins, thereby inhibiting the inflammatory response .
Advantages and Limitations for Lab Experiments
One of the main advantages of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide is its specificity for JMJD3, making it a valuable tool for studying the role of JMJD3 in gene expression and disease. However, its potency and selectivity can vary depending on the cell type and experimental conditions, which can limit its applicability in certain experiments. Additionally, its potential off-target effects and toxicity need to be carefully evaluated before using it in vivo.
Future Directions
There are several potential future directions for 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide research, including its use as a therapeutic target for autoimmune diseases and inflammatory disorders, its application in cancer treatment, and its role in epigenetic regulation and gene expression. Further studies are needed to fully understand its mechanism of action, optimize its potency and selectivity, and evaluate its safety and efficacy in vivo.
Synthesis Methods
The synthesis of 7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide involves several steps, starting with the reaction of 2,3-dihydrobenzofuran with 4-chloro-3-nitrobenzoic acid to form 2-(4-chloro-3-nitrobenzoyl)benzofuran. This compound is then reacted with morpholine and sodium hydride to form 2-(4-chloro-3-nitrobenzoyl)-7-methoxybenzofuran-6-ylmorpholine. After reduction with palladium on charcoal, the resulting compound is reacted with 2,4-dichloro-5-nitropyrimidine to form this compound, or this compound.
Scientific Research Applications
7-methoxy-N-(6-morpholinopyrimidin-4-yl)benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the activity of the histone demethylase JMJD3, which plays a crucial role in the regulation of gene expression. By inhibiting JMJD3, this compound can modulate the immune response and reduce inflammation, making it a potential therapeutic target for autoimmune diseases and inflammatory disorders.
properties
IUPAC Name |
7-methoxy-N-(6-morpholin-4-ylpyrimidin-4-yl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4/c1-24-13-4-2-3-12-9-14(26-17(12)13)18(23)21-15-10-16(20-11-19-15)22-5-7-25-8-6-22/h2-4,9-11H,5-8H2,1H3,(H,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPOPOYQAWPUQKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC(=NC=N3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

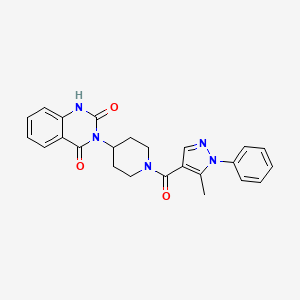
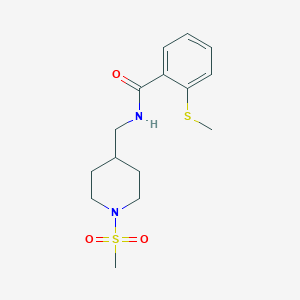

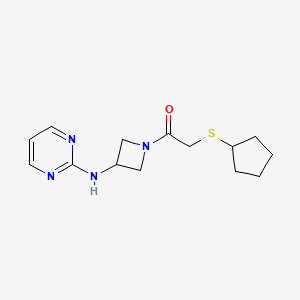

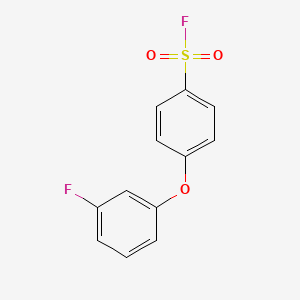
![3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-2-piperidin-1-ylthieno[3,2-d]pyrimidin-4(3H)-one](/img/no-structure.png)
![N-(3-fluoro-4-methylphenyl)-7-(2-methoxyethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2610166.png)
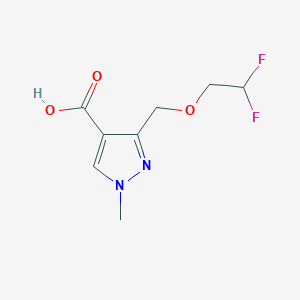

![3-(2,4-Dichlorophenyl)-5-piperidino[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2610170.png)
